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Compound of Interest

Compound Name:
4-Bromo-2-

[(methylamino)methyl]phenol

CAS No.: 157729-23-2

Cat. No.: B599839

Get Quote

4-Bromo-2-[(methylamino)methyl]phenol is a small molecule characterized by a brominated

phenol ring substituted with a methylaminomethyl group at the ortho position. While direct and

extensive research on this specific compound is not yet prevalent in the public domain, its

structural motifs are well-represented in a variety of biologically active molecules. The presence

of a bromophenol core, a structure found in numerous marine natural products, combined with

an aminomethyl side chain, suggests a high potential for diverse pharmacological activities.[1]

[2]

This guide is designed for researchers, scientists, and drug development professionals. It will

not simply present a literature review but will instead adopt a forward-looking, predictive

approach based on the established biological activities of structurally analogous compounds.

We will delve into the likely therapeutic areas of interest, propose mechanistic hypotheses, and

provide detailed experimental protocols to systematically investigate the biological profile of 4-
Bromo-2-[(methylamino)methyl]phenol. This document serves as a strategic roadmap for

unlocking the therapeutic potential of this promising chemical entity.
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Part 1: Predicted Biological Activities & Mechanistic
Insights from Structural Analogs
The true potential of a novel compound is often first glimpsed through the activities of its close

chemical relatives. The bromophenol and aminomethylphenol scaffolds are associated with a

range of significant biological effects.

Antimicrobial and Antibacterial Potential
A substantial body of evidence points to the potent antimicrobial properties of bromophenol

derivatives.[3] Studies on compounds such as (E)-4-Bromo-2-[(phenylimino)methyl]phenol

have demonstrated effective antimicrobial activities.[4]

Key Insights from Analogs: Research has shown that bromophenol derivatives exhibit

significant antibacterial activity, particularly against Gram-positive bacteria like

Staphylococcus aureus and even methicillin-resistant Staphylococcus aureus (MRSA).[3][5]

This activity is often attributed to the ability of the phenolic group to disrupt bacterial cell

membranes, while the bromine atom can enhance lipophilicity, facilitating cell entry.

Mechanistic Hypothesis: It is hypothesized that 4-Bromo-2-[(methylamino)methyl]phenol
could function by:

Membrane Disruption: The phenolic hydroxyl group and the overall lipophilicity of the

molecule may interfere with the integrity of the bacterial cell membrane, leading to leakage

of cellular contents and cell death.

Enzyme Inhibition: The compound could potentially inhibit key bacterial enzymes essential

for survival.

Proposed Initial Investigation: A primary screening using standard microbiological assays

would be the logical first step. This would involve determining the Minimum Inhibitory

Concentration (MIC) against a panel of clinically relevant bacteria.

Enzyme Inhibition: Avenues in Neurodegenerative and
Metabolic Diseases
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Bromophenols have been identified as potent inhibitors of several key enzymes, suggesting

their potential application in treating a range of diseases.[6]

Key Insights from Analogs: Synthetic and natural bromophenols have shown strong inhibitory

effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes

directly implicated in the progression of Alzheimer's disease.[6][7] Furthermore, inhibition of

α-glycosidase, an enzyme involved in carbohydrate digestion, suggests a potential role in

managing type 2 diabetes.[6]

Mechanistic Hypothesis: The phenolic hydroxyl group and the aromatic ring of 4-Bromo-2-
[(methylamino)methyl]phenol could form key hydrogen bonds and π-π stacking

interactions within the active sites of these enzymes, leading to their inhibition. The

aminomethyl side chain could also form ionic interactions, further anchoring the molecule

within the active site.

Proposed Initial Investigation: Standard colorimetric assays, such as the Ellman's method for

cholinesterase inhibition, would provide a rapid and reliable assessment of the compound's

inhibitory potential.

Anticancer and Antioxidant Activity
The structural features of bromophenols are also found in compounds with demonstrated

anticancer and antioxidant properties.[1][2]

Key Insights from Analogs: Marine bromophenol derivatives have been shown to exhibit

multitarget antitumor properties by modulating kinase activity, inducing apoptosis, and

reprogramming cellular metabolism.[1] They can also ameliorate oxidative stress by

scavenging reactive oxygen species (ROS).[2]

Mechanistic Hypothesis: The potential anticancer activity could stem from the inhibition of

signaling pathways crucial for cancer cell proliferation and survival. The phenolic group is a

well-known antioxidant pharmacophore, capable of donating a hydrogen atom to neutralize

free radicals.

Proposed Initial Investigation: An initial cytotoxicity screening against a panel of human

cancer cell lines (e.g., using an MTT assay) would be a critical first step to identify any

potential anticancer effects.
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Potential for Neuromodulation
The aminomethylphenol core is a key feature in compounds designed to interact with the

central nervous system, including dopaminergic systems.

Key Insights from Analogs: A series of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-

benzopyrans, which share the aminomethylphenol moiety, were found to be potent dopamine

D1 receptor antagonists in vitro. Interestingly, these same compounds behaved as potent

agonists in vivo.[8] This highlights the potential for complex pharmacology and underscores

the importance of comprehensive testing.

Mechanistic Hypothesis: The protonated amine of the methylaminomethyl group could mimic

the cationic amine of dopamine, allowing it to bind to dopamine receptors. The bromophenol

portion of the molecule would then determine the nature of the interaction (agonist vs.

antagonist).

Proposed Initial Investigation: Radioligand binding assays for a panel of neurotransmitter

receptors, with a primary focus on dopamine receptors, would be a logical starting point.

Part 2: Synthesis and Experimental Protocols
A robust and reproducible synthetic route, coupled with validated experimental protocols, is

essential for the systematic evaluation of any new chemical entity.

Proposed Synthetic Route
The synthesis of 4-Bromo-2-[(methylamino)methyl]phenol can likely be achieved via a

Mannich reaction, a classic method for the aminoalkylation of acidic protons located on a

carbon atom adjacent to a carbonyl group, or in this case, an activated aromatic ring.

Reaction Scheme:

This one-pot reaction is typically carried out in a suitable solvent, such as ethanol or water, and

may be heated to drive the reaction to completion. Purification can be achieved through

crystallization or column chromatography.

Experimental Workflow Diagram
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The following diagram outlines a logical workflow for the initial biological screening of 4-Bromo-
2-[(methylamino)methyl]phenol.

Initial Screening

Secondary & Mechanistic Assays

Synthesis & Purification of
4-Bromo-2-[(methylamino)methyl]phenol

Antimicrobial Screening
(MIC Assay)

Test Compound

Cytotoxicity Screening
(MTT Assay)

Test Compound

Enzyme Inhibition Screening
(AChE, α-Glycosidase)

Test Compound

Bactericidal/Bacteriostatic Assay

If Active

Apoptosis & Cell Cycle Analysis

If Active

Kinase Profiling

If Active

Receptor Binding Assays
(Dopamine Receptors)

Based on Structural Similarity

Click to download full resolution via product page

Caption: Proposed workflow for the biological evaluation of a novel compound.

Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 4-Bromo-2-
[(methylamino)methyl]phenol that inhibits the visible growth of a microorganism.

Methodology:

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in

dimethyl sulfoxide (DMSO).

Bacterial Culture: Grow the desired bacterial strain (e.g., S. aureus) in Mueller-Hinton

Broth (MHB) to the mid-logarithmic phase. Adjust the culture to a turbidity equivalent to a
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0.5 McFarland standard.

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the

compound stock solution in MHB to achieve a range of concentrations (e.g., 256 µg/mL to

0.5 µg/mL).

Inoculation: Add the standardized bacterial suspension to each well.

Controls: Include a positive control (broth with bacteria, no compound) and a negative

control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Data Analysis: The MIC is the lowest concentration of the compound at which no visible

bacterial growth is observed.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the

assay. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of the test compound on AChE activity.

Methodology:

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-

dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

Assay Setup: In a 96-well plate, add the buffer, DTNB, and various concentrations of the

test compound.

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g.,

15 minutes) to allow for inhibitor binding.

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over

time using a microplate reader. The rate of color change is proportional to the enzyme
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activity.

Controls: Include a control reaction with no inhibitor (100% enzyme activity) and a blank

with no enzyme.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to

determine the IC50 value.

Self-Validation: A known AChE inhibitor (e.g., donepezil) should be used as a positive control

to validate the assay performance.

Protocol 3: MTT Cytotoxicity Assay

Objective: To assess the effect of the test compound on the viability of cancer cells.

Methodology:

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow

them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound

and incubate for 48-72 hours.

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at approximately 570 nm.

Controls: Include untreated cells (100% viability) and a vehicle control (cells treated with

the same concentration of DMSO as the test compound).

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Determine the IC50 value from the dose-response curve.
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Self-Validation: A known cytotoxic drug (e.g., doxorubicin) should be used as a positive

control.

Part 3: Data Presentation and Summary
To provide a predictive baseline, the table below summarizes the reported activities of

structurally related bromophenol and aminomethylphenol compounds.

Compound Class Biological Activity Potency Range Reference

Bromophenol

Derivatives

Antibacterial (S.

aureus)
MIC: 12-390 µg/mL [3]

Bromophenol

Derivatives

Acetylcholinesterase

Inhibition
Ki: 0.13-14.74 nM [6]

Bromophenol

Derivatives

α-Glycosidase

Inhibition
Ki: 63.96-206.78 nM [6]

Aminomethylphenols
Dopamine D1

Antagonism (in vitro)
Potent [8]

Conclusion: A Call for Investigation
While 4-Bromo-2-[(methylamino)methyl]phenol remains a molecule with an unwritten

biological story, the evidence from its structural analogs is compelling. The convergence of

antimicrobial, enzyme inhibitory, and potential neuromodulatory activities within its chemical

architecture makes it a high-priority candidate for further investigation. The experimental

framework provided in this guide offers a clear and robust path for elucidating its true

pharmacological profile. It is through such systematic and hypothesis-driven research that we

can unlock the potential of novel chemical entities and pave the way for the development of

next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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